4-Benzoxazol-2-ylpiperidyl naphthyl ketone

Description

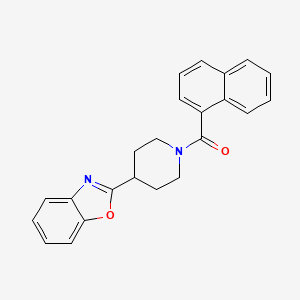

4-Benzoxazol-2-ylpiperidyl naphthyl ketone is a heterocyclic compound featuring a piperidine core substituted with a benzoxazole moiety and a naphthyl ketone group. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced binding affinity in medicinal chemistry applications, though direct pharmacological data are absent in the provided evidence. Synthetic routes for analogous piperidine-ketone derivatives often employ multi-component coupling strategies, as seen in the synthesis of structurally related heterocycles .

Propriétés

Formule moléculaire |

C23H20N2O2 |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C23H20N2O2/c26-23(19-9-5-7-16-6-1-2-8-18(16)19)25-14-12-17(13-15-25)22-24-20-10-3-4-11-21(20)27-22/h1-11,17H,12-15H2 |

Clé InChI |

QLXOJRUWKOTXMX-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4-benzoxazol-2-ylpipéridyl naphtylcétone implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du cycle benzoxazole : Le cycle benzoxazole peut être synthétisé à partir de la 2-aminophénol et d'un aldéhyde ou d'une cétone approprié en milieu acide.

Introduction de la pipéridine : Le groupement pipéridine peut être introduit par des réactions de substitution nucléophile impliquant la pipéridine et un groupe partant approprié sur le cycle benzoxazole.

Fixation de la naphtylcétone : L'étape finale implique la formation de la structure de la naphtylcétone, qui peut être réalisée par une acylation de Friedel-Crafts en utilisant le naphtalène et un chlorure d'acyle en présence d'un catalyseur acide de Lewis.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des systèmes de purification automatisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Réduction : Les réactions de réduction peuvent cibler le groupe cétone, le transformant en alcool dans des conditions appropriées.

Substitution : Le cycle benzoxazole peut participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Principaux produits :

Oxydation : Dérivés N-oxydes du cycle pipéridine.

Réduction : Dérivés alcooliques de la naphtylcétone.

Substitution : Divers dérivés benzoxazoliques substitués selon l'électrophile utilisé.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-benzoxazol-2-ylpiperidyl naphthyl ketone typically involves the reaction of benzoxazole derivatives with piperidine and naphthyl ketone under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent:

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays have indicated that these compounds can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Properties

The antimicrobial activity of benzoxazole derivatives has also been highlighted. Research indicates that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzoxazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are believed to interact with monoamine oxidase enzymes, potentially reducing oxidative stress and improving cognitive function.

Case Study: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several benzoxazole derivatives, including this compound, which were tested for their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study: Antimicrobial Activity

A comprehensive study on benzoxazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking to elucidate the mechanisms of action, confirming that these compounds could serve as a basis for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Benzoxazol-2-ylpiperidyl naphthyl ketone is not fully understood, but it is believed to involve interactions with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.

Signal Transduction Pathways: The compound could modulate signal transduction pathways, affecting cellular responses and functions.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues

(a) 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (Compound 22)

- Key Features : Shares the benzoxazolyl-piperidine scaffold but replaces the naphthyl ketone with a propargyloxy-substituted phenylamine group.

- Implications: The propargyloxy group introduces alkyne functionality, enabling click chemistry applications.

(b) Methyl β-Naphthyl Ketone

- Key Features : Contains the naphthyl ketone group but lacks the benzoxazole-piperidine framework.

- Reported Properties : Demonstrated phototoxicity at 10% concentration under irradiated conditions, causing moderate erythema in human studies . This highlights the photochemical reactivity of the naphthyl ketone group, a consideration for safety in formulations.

(c) Benzyl 1-Methylpiperidin-2-yl Ketone (CAS 125039-05-6)

- Key Features : Substitutes benzoxazole with a benzyl group and modifies the piperidine substitution pattern.

- Synthesis : Prioritized routes focus on high-yield coupling reactions, as reported in LookChem’s analysis . The benzyl group may enhance lipophilicity compared to the benzoxazole variant, influencing bioavailability.

Physicochemical and Functional Comparisons

Key Observations :

- Phototoxicity : The naphthyl ketone group in Methyl β-naphthyl ketone demonstrates concentration-dependent photoirritation, a critical safety consideration absent in current data for the target compound .

- Synthetic Complexity : Piperidine-ketone derivatives like Benzyl 1-methylpiperidin-2-yl ketone prioritize high-yield routes, whereas benzoxazole-containing analogues (e.g., Compound 22) require specialized coupling strategies .

- Functional Group Impact : The benzoxazole moiety likely enhances aromatic interactions in binding assays compared to benzyl or propargyloxy groups, though experimental validation is needed.

Activité Biologique

4-Benzoxazol-2-ylpiperidyl naphthyl ketone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoxazole moiety linked to a piperidine structure and a naphthyl ketone group. This unique combination of structural features contributes to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including those involved in cancer progression and bacterial virulence.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzophenone derivatives have been evaluated for their activity against HIV-1 reverse transcriptase, showing promising results with low EC₅₀ values (effective concentration for 50% inhibition) .

| Compound | EC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 10i | 4.8 | 10347.9 |

Cytotoxicity Studies

In cytotoxicity assessments, compounds derived from similar structures have demonstrated varying degrees of toxicity against human cell lines. The acute toxicity levels can be influenced by the functional groups attached to the core structure.

Case Studies

- HIV Inhibition : A study on naphthyl-substituted benzophenone derivatives indicated that specific analogues showed significant inhibition against wild-type HIV-1 and resistant strains. This suggests that modifications in the structure, such as the incorporation of a naphthyl group, can enhance antiviral activity .

- Antiparasitic Activity : Research on related compounds has highlighted their effectiveness against parasitic infections, particularly those caused by filarial nematodes. The lead compounds showed promising results in animal models, indicating the potential for further development .

Safety and Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Toxicological studies on similar compounds have reported varying toxicity levels:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.